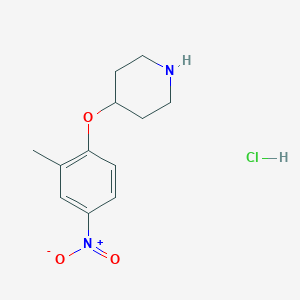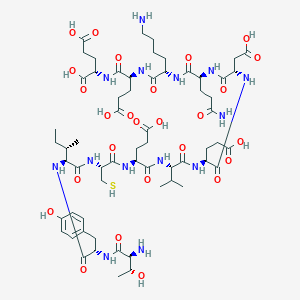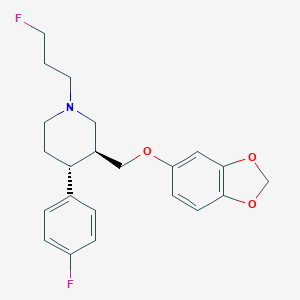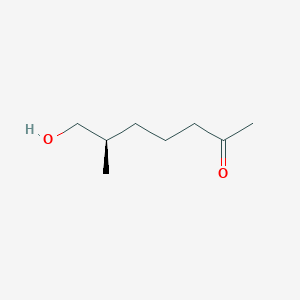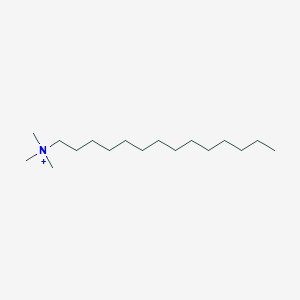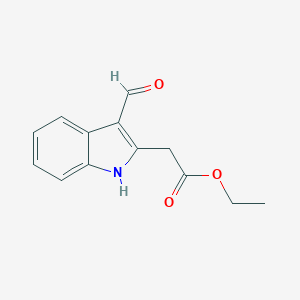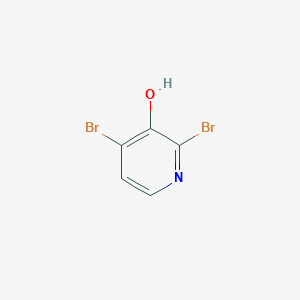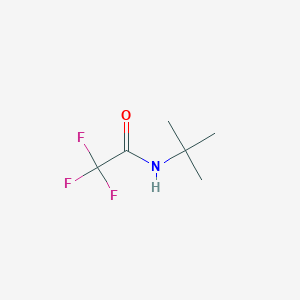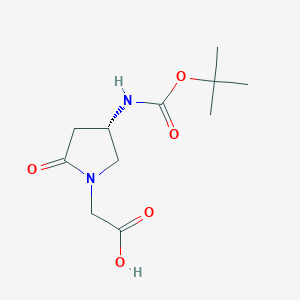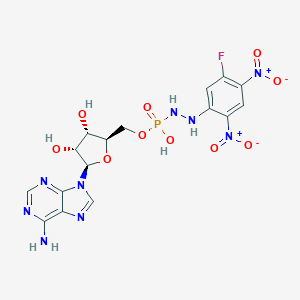
2-(三氟甲基)喹啉-4-醇
描述
“2-(Trifluoromethyl)quinolin-4-ol” is a heterocyclic compound . It is also known as “2,8-bis(trifluoromethyl)quinolin-4-ol” and has a CAS number of 35853-41-9 .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-chloro-7-methoxyquinolin-4 (1H)-one with trifluoromethyltrimethylsilane in the presence of a Lewis acid catalyst. Another method involves a tert-butoxide base-mediated cyclization of fluoro- and trifluoromethyl-substituted Schiff bases .Chemical Reactions Analysis
One reported method for the synthesis of a similar compound involves the reaction of 2-chloro-7-methoxyquinolin-4 (1H)-one with trifluoromethyltrimethylsilane in the presence of a Lewis acid catalyst.Physical And Chemical Properties Analysis
The compound has a molecular weight of 281.15, a density of 1.4837 (estimate), a melting point of 130-134°C (lit.), a boiling point of 305.9±37.0 °C (Predicted), a flash point of 33.9°C, and a vapor pressure of 10.9mmHg at 25°C .科学研究应用
抗微生物药剂
2-(三氟甲基)喹啉-4-醇及其衍生物已被探索其作为抗微生物药剂的潜力。例如,从这种化合物合成的新型吡唑并[3,4-d]嘧啶衍生物显示出显著的抗菌和抗真菌活性(Holla et al., 2006)。同样,从这种化合物衍生的取代1,2,3-三唑已被合成并展示出显著的抗微生物活性(Holla et al., 2005)。
抗癌活性
已经研究了喹啉衍生的三氟甲基醇,包括2-(三氟甲基)喹啉-4-醇的衍生物,作为抗癌潜力。这些化合物在斑马鱼胚胎模型中显示出强效的生长抑制作用,表明它们作为抗癌药剂的功效(Sittaramane等,2015)。
化学合成和修饰
2-(三氟甲基)喹啉-4-醇已被用于各种化学合成过程中。一个例子是3-氟-4-(三氟甲基)喹啉的一锅法合成,其中它经历亲核取代和随后的转化(Hosokawa et al., 2008)。此外,其衍生物已被用于自由基环化反应,用于合成2-三氟甲基喹啉,这是制药化学中感兴趣的过程(Dong et al., 2013)。
分子识别和传感
2-(三氟甲基)喹啉-4-醇的衍生物已在分子识别和传感中找到应用。例如,光学纯衍生物已被用作通过核磁共振和荧光光谱法进行分子识别的试剂,表明它们在分析化学中的实用性(Khanvilkar & Bedekar, 2018)。另一项研究探索了基于衍生物的一种比色传感器,用于在水介质中顺序检测Cu(2+)和CN(-),展示了其在环境监测和安全应用中的潜力(You et al., 2015)。
安全和危害
属性
IUPAC Name |
2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9-5-8(15)6-3-1-2-4-7(6)14-9/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNAMHNJYSQUPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937735 | |
| Record name | 2-(Trifluoromethyl)quinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730930 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Trifluoromethyl)quinolin-4-ol | |
CAS RN |
1701-18-4 | |
| Record name | 1701-18-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Trifluoromethyl)quinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1701-18-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the presence of the trifluoromethyl (CF3) group significant in the context of this study?
A1: The research primarily investigates the influence of the trifluoromethyl (CF3) group on intermolecular interactions. The study highlights that incorporating a CF3 group into organic compounds, like 2-(Trifluoromethyl)quinolin-4-ol, can significantly impact their crystal packing and interactions with surrounding molecules. This is largely attributed to the fluorine atoms' ability to form close contacts (e.g., F⋯F, F⋯O, F⋯C, H⋯F, F⋯N) with other atoms []. The authors utilize Hirshfeld surface analysis to quantify these interactions and suggest that the high percentage of fluorine-mediated contacts observed in 2-(Trifluoromethyl)quinolin-4-ol (47%) could play a role in its binding affinity with biological targets, although this aspect would require further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





